Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

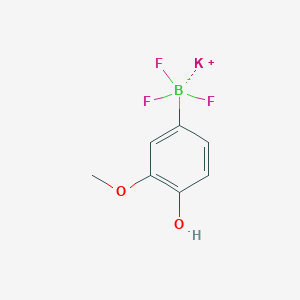

Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate is a chemical compound with the molecular formula C7H7BF3KO2 . It is used in Suzuki Cross-Coupling, a type of chemical reaction where organotrifluoroborates act as potent boronic acid surrogates .

Molecular Structure Analysis

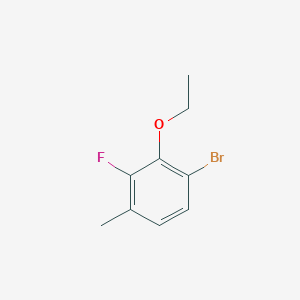

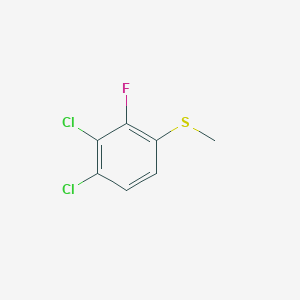

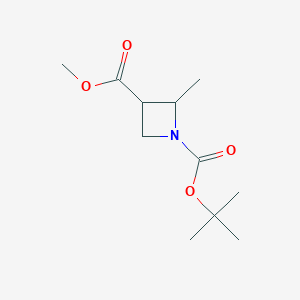

The molecular structure of this compound consists of a boron atom bonded to three fluorine atoms and a phenyl ring. The phenyl ring is substituted with a methoxy group and a hydroxy group .Chemical Reactions Analysis

This compound is used in Suzuki Cross-Coupling reactions . In these reactions, organotrifluoroborates are used as boronic acid surrogates, which are key reagents in the formation of carbon-carbon bonds.Physical And Chemical Properties Analysis

This compound appears as white crystals or powder . It has a molecular weight of 230.03 g/mol .科学的研究の応用

Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate is widely used in scientific research. It is commonly used as a reagent in organic synthesis, as it is a strong oxidizing agent and can act as a catalyst in many reactions. This compound is also used in the study of biochemical and physiological processes. It has been used in the synthesis of biologically active compounds, such as hormones, neurotransmitters, and other biologically active molecules. This compound has also been used in the study of enzyme kinetics, as well as in the study of drug metabolism and pharmacokinetics.

作用機序

Target of Action

Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate is a type of organoboron reagent The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

This compound is used in Suzuki Cross-Coupling reactions, where organotrifluoroborates act as potent boronic acid surrogates . In these reactions, the compound interacts with its targets to facilitate the formation of carbon-carbon bonds, a key step in many organic synthesis processes .

Biochemical Pathways

Given its use in suzuki cross-coupling reactions, it can be inferred that it plays a role in the biochemical pathways involving the formation of carbon-carbon bonds .

Pharmacokinetics

Organoboron compounds like this one are generally known for their stability and resistance to oxidative conditions , which could potentially influence their bioavailability.

Result of Action

The primary result of the action of this compound is the facilitation of Suzuki Cross-Coupling reactions . These reactions are crucial in organic synthesis, leading to the formation of carbon-carbon bonds. The specific molecular and cellular effects would depend on the context of the reaction and the other compounds involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound away from oxidizing agents and in a cool, dry, and well-ventilated condition . This suggests that factors such as temperature, humidity, and exposure to certain chemicals can affect the compound’s stability and efficacy.

実験室実験の利点と制限

The main advantage of Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate is its versatility and its ability to act as a catalyst in many chemical reactions. It is also relatively simple to synthesize in a laboratory setting. However, this compound is a powerful oxidizing agent and should be handled with caution. It is also important to note that this compound is not soluble in organic solvents, so it may not be suitable for some types of experiments.

将来の方向性

The use of Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate in scientific research is still relatively new and there are many potential future directions for research. These include using this compound to synthesize novel compounds, study enzyme kinetics, and study drug metabolism and pharmacokinetics. Additionally, this compound could be used to study the biochemical and physiological effects of other compounds, such as hormones and neurotransmitters. Additionally, this compound could be used to study the effects of environmental pollutants and other contaminants on biochemical and physiological processes. Finally, this compound could be used to develop new methods for the synthesis of organic compounds.

合成法

Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate is synthesized through a two-step process. First, 4-hydroxy-3-methoxyphenylboronic acid is reacted with potassium fluoride to form 4-hydroxy-3-methoxyphenyltrifluoroborate. The second step involves the reaction of the trifluoroborate with an aqueous solution of potassium hydroxide to form this compound. The synthesis of this compound is relatively simple and can be done in a laboratory setting.

Safety and Hazards

特性

IUPAC Name |

potassium;trifluoro-(4-hydroxy-3-methoxyphenyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O2.K/c1-13-7-4-5(8(9,10)11)2-3-6(7)12;/h2-4,12H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPPRVDKEXFPIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)O)OC)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6305533.png)

![[(Chlorodifluoromethyl)thio]benzene, 98%](/img/structure/B6305560.png)